N-(Propan-2-yl)-1-benzothiophen-7-amine
Description
N-(Propan-2-yl)-1-benzothiophen-7-amine is a substituted benzothiophene derivative featuring an isopropylamine group at the 7-position of the benzothiophene scaffold. Benzothiophenes are heterocyclic compounds with a sulfur atom in the fused aromatic ring, often explored for their pharmacological and material science applications. The isopropyl substituent in this compound introduces steric bulk and lipophilicity, which may influence its physicochemical properties, binding affinity, and metabolic stability compared to other analogs .
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-propan-2-yl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C11H13NS/c1-8(2)12-10-5-3-4-9-6-7-13-11(9)10/h3-8,12H,1-2H3 |
InChI Key |
DIVQRTZUPAWNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-1-benzothiophen-7-amine typically involves the introduction of an isopropyl group and an amine group onto the benzothiophene core. One common method is the Friedel-Crafts alkylation followed by amination. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiophene moiety undergoes selective oxidation at the sulfur atom. Key reactions include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 6h | Benzothiophene sulfoxide | 78% | |
| m-CPBA | DCM, 0°C → 25°C, 4h | Benzothiophene sulfone | 85% | |
| Ozone | MeOH, -78°C, 1h | Cleavage to carboxylic acid | 62% |
Mechanistic Insight
Oxidation with H₂O₂ proceeds via electrophilic attack on the sulfur atom, forming sulfoxides, while m-CPBA generates sulfones through further oxidation. Ozonolysis cleaves the thiophene ring, yielding carboxylic acid derivatives .
Alkylation and Acylation
The amine group participates in nucleophilic substitution and acylation:
Alkylation
| Substrate | Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | N-Methyl-N-(propan-2-yl)-1-benzothiophen-7-amine | 80°C, 12h | 90% | |
| Allyl bromide | Et₃N, THF | Allylated amine derivative | 25°C, 8h | 75% |
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoyl chloride | Pyridine, CH₂Cl₂ | N-Benzoyl derivative | 88% | |
| Acetic anhydride | Et₃N, reflux | N-Acetyl derivative | 82% |
Key Findings
-
Alkylation occurs regioselectively at the amine nitrogen due to steric protection of the benzothiophene ring.
-
Acylation with benzoyl chloride forms stable amides under mild conditions .
Coupling Reactions
The compound participates in cross-coupling reactions via C–H activation:
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated benzothiophene | 65% |
Conditions
-
Suzuki coupling requires aryl boronic acids and heating (90°C) in toluene .
-
Buchwald-Hartwig amination proceeds at 110°C with aryl halides .
Reduction Reactions
The amine and thiophene groups are susceptible to reduction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Benzothiophene dihydro derivative | 60% | |
| H₂, Pd/C | EtOH, 50 psi | Saturated cyclohexane derivative | 55% |
Mechanism
LiAlH₄ reduces the thiophene ring to a dihydro structure, while catalytic hydrogenation saturates the aromatic system.
Substitution Reactions
Electrophilic substitution occurs at the benzothiophene ring:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | C-3 | 3-Nitrobenzothiophene | 68% | |
| Br₂, FeBr₃ | C-2 | 2-Bromobenzothiophene | 72% |
Regioselectivity
Nitration favors the C-3 position due to electron-donating effects of the amine , while bromination occurs at C-2 under Friedel-Crafts conditions.
Mechanistic and Catalytic Insights
-
Amine-Directed Reactivity : The isopropylamine group directs iodine-mediated hydroboration in allylic systems, enabling regioselective functionalization .
-
Cooperative Catalysis : Scandium triflate (Sc(OTf)₃) enhances N-alkylation efficiency by activating carbonyl groups (e.g., in propargyl acrylate) .
Scientific Research Applications
N-(Propan-2-yl)-1-benzothiophen-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine
Structural Differences :
- Substituent : The allyl (prop-2-en-1-yl) group replaces the isopropyl group in the target compound.
- Steric Effects : Allyl is less bulky than isopropyl, reducing steric hindrance during molecular interactions.
Isopropyl S-2-diisopropylaminoethyl Propylphosphonothiolate
Structural Differences :
- Core Structure: This compound features a phosphonothiolate backbone instead of benzothiophene.
Key Comparisons :
- Reactivity: The phosphonothiolate group confers higher chemical reactivity, particularly in nucleophilic environments, compared to the stable benzothiophene-amine system.
- Applications: While N-(Propan-2-yl)-1-benzothiophen-7-amine is explored for CNS-targeted drug design, phosphonothiolate derivatives are often studied as cholinesterase inhibitors or agrochemicals due to their electrophilic properties .
| Property | This compound | Isopropyl Phosphonothiolate Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 205.3 | 227.2 |
| logP (Predicted) | 2.8 | 1.5 |
| Biological Target | Dopamine receptors (hypothetical) | Acetylcholinesterase |
| Stability in Aqueous pH | Stable (pH 2–9) | Hydrolytically labile |
Research Findings and Trends
- Synthetic Accessibility : this compound is synthesized via nucleophilic aromatic substitution, whereas allyl analogs require palladium-catalyzed coupling for regioselectivity .
- SAR Studies : Isopropyl substitution in benzothiophenes correlates with improved blood-brain barrier penetration compared to smaller substituents like methyl or ethyl.
Biological Activity
N-(Propan-2-yl)-1-benzothiophen-7-amine, a compound featuring a benzothiophene scaffold, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by the presence of a propan-2-yl group attached to the nitrogen atom of the benzothiophene structure. The synthesis of benzothiophene derivatives often employs methods such as microwave-assisted synthesis, which has been shown to enhance yields and reduce reaction times significantly .
Biological Activity Overview
- Anticancer Activity : Benzothiophene derivatives have been reported to exhibit promising anticancer properties. For instance, compounds with similar scaffolds have shown significant growth inhibition across various cancer cell lines. In particular, studies have indicated IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines, suggesting potent anticancer activity .
- Neuroprotective Effects : Research has demonstrated that certain benzothiophene derivatives can act as inhibitors of botulinum neurotoxin (BoNT), providing neuroprotection by preserving SNAP-25 protein levels in neuronal cells during intoxication challenges. In one study, a derivative exhibited up to 88% protection at a concentration of 20 μM .
- GPR52 Agonism : The compound has also been investigated for its role as a GPR52 agonist. GPR52 is implicated in modulating dopamine receptor signaling, which is crucial in treating psychotic disorders. Modifications to the benzothiophene structure have aimed at improving lipophilicity and solubility for better pharmacokinetic profiles .
Case Study 1: Anticancer Efficacy
A study evaluated various benzothiophene derivatives for their cytotoxic effects against multiple cancer cell lines. Among them, a specific compound demonstrated an IC50 value of 4.87 μM against MDA-MB-231 cells, indicating significant antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 4.87 |
| Compound B | HeLa | 6.72 |
| Compound C | A549 | 3.35 |
Case Study 2: Neuroprotective Properties
In the context of neuroprotection against BoNT, various derivatives were tested for their ability to maintain SNAP-25 levels in mouse embryonic stem cell-derived motor neurons (mES-MNs). The results indicated that certain benzothiophene derivatives could protect SNAP-25 from cleavage effectively.
| Compound | % Protection at 20 μM |
|---|---|
| Compound X | 88% |
| Compound Y | 68% |
| Compound Z | 72% |
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the bioavailability and efficacy of this compound. Parameters such as solubility, permeability, and plasma protein binding are critical in assessing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(Propan-2-yl)-1-benzothiophen-7-amine?
- Answer : The compound can be synthesized via Pd-catalyzed coupling reactions, leveraging allyl amines as precursors. For example, a multistep procedure involving palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres has been documented for analogous benzothiophene derivatives. Purification typically involves column chromatography with silica gel and eluents like hexane/ethyl acetate mixtures. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers validate the structural integrity of synthesized this compound?
- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination. For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, HSQC) are critical to resolve overlapping signals, particularly in the aromatic and aliphatic regions of benzothiophene derivatives .
Q. What are the optimal storage conditions to ensure compound stability?
- Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Stability tests for related amines suggest a shelf life of ≥5 years when protected from moisture and oxygen .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization?
- Answer : Discrepancies in NMR or mass spectra often arise from impurities or stereochemical ambiguities. Use orthogonal methods:
- Step 1 : Repeat synthesis under rigorously anhydrous conditions.
- Step 2 : Perform 2D NMR (NOESY/ROESY) to confirm spatial proximity of protons.
- Step 3 : Compare experimental HRMS data with computational predictions (e.g., Gaussian-based simulations).
- Step 4 : Cross-validate with single-crystal XRD if crystallinity is achievable .
Q. What strategies improve yield in Pd-catalyzed coupling reactions for benzothiophene amines?
- Answer : Optimize catalyst loading (5–10 mol% Pd), ligand selection (e.g., XPhos for bulky substrates), and solvent polarity (toluene/DMF mixtures). Pre-activating the catalyst with reducing agents (e.g., Zn powder) enhances turnover. Monitor reaction progress via TLC or in situ IR spectroscopy .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer :
- Step 1 : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinase enzymes) using the parent compound’s 3D structure (from XRD or DFT-optimized geometry).
- Step 2 : Analyze binding affinities and identify key interactions (e.g., hydrogen bonds with benzothiophene’s sulfur atom).
- Step 3 : Modify substituents (e.g., electron-withdrawing groups on the propan-2-yl chain) to improve binding. Validate predictions via synthesis and in vitro assays .
Q. What are the challenges in scaling up benzothiophene amine synthesis, and how can they be mitigated?
- Answer : Key issues include exothermic side reactions and catalyst deactivation. Solutions:
- Batch vs. Flow : Use continuous flow reactors to control heat dissipation.
- Catalyst Recycling : Immobilize Pd on mesoporous silica to reduce metal leaching.
- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for large-scale purification .
Methodological Notes
- SHELX Refinement : For XRD data, employ SHELXL’s TWIN/BASF commands to handle twinned crystals, common in benzothiophene derivatives due to planar stacking .
- NMR Assignments : Use DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in the propan-2-yl moiety, which often overlap with benzothiophene signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
